molecular formula C14H8N2O B3050583 11H-Isoindolo[2,1-a]benzimidazol-11-one CAS No. 2717-05-7

11H-Isoindolo[2,1-a]benzimidazol-11-one

Cat. No.: B3050583
CAS No.: 2717-05-7
M. Wt: 220.23 g/mol
InChI Key: SDLWGEXLAMKZHI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Structural Classification and Significance within Fused Heterocyclic Systems

From a structural standpoint, 11H-Isoindolo[2,1-a]benzimidazol-11-one is classified as a fused heterocyclic system. Its core is a bicyclic structure that integrates an isoindole ring system with a benzimidazole (B57391) moiety. smolecule.com A defining feature of this specific molecule is the presence of a carbonyl group at the 11th position. smolecule.comlookchem.com The planar nature of the molecule, a result of the fused aromatic rings, is crucial as it facilitates unique electronic properties and intermolecular interactions, such as π-π stacking.

The significance of this compound and its derivatives is notable in several areas:

Medicinal Chemistry : The structure serves as a valuable scaffold for the development of new pharmaceutical agents. smolecule.com Research has shown that derivatives of this compound possess potent biological activities. For instance, the compound, also known as BIMU8, has been investigated for its potential anticancer properties, with studies indicating it can inhibit the proliferation of cancer cells and induce apoptosis (programmed cell death). smolecule.com

Materials Science : Due to its stability and reactivity, the heterocyclic nature of the compound suggests potential applications in the creation of dyes, pigments, and advanced polymers. smolecule.com

Below is a table summarizing the key chemical properties of this compound.

PropertyValue
CAS Number 2717-05-7
Molecular Formula C₁₄H₈N₂O
Molecular Weight 220.231 g/mol
Boiling Point 514.9°C at 760 mmHg
Flash Point 265.2°C
Density 1.4 g/cm³
Refractive Index 1.763
LogP 2.70520

Data sourced from Guidechem. guidechem.com

Historical Context of Related Fused Benzimidazole Chemistry

The story of this compound is deeply rooted in the history of its core component, benzimidazole. Although benzimidazoles first appeared in the late 1870s, significant therapeutic interest was sparked in the 1950s. nih.govresearchgate.net This surge in research was prompted by the discovery that 5,6-dimethylbenzimidazole (B1208971) is a structural component of vitamin B12. nih.gov This finding established the benzimidazole nucleus as a "privileged scaffold" in medicinal chemistry, meaning it is a molecular framework that is capable of binding to multiple biological targets.

Following this discovery, the benzimidazole ring system became a frequent target for drug development. wikipedia.org Researchers began to explore the synthesis and properties of not just simple benzimidazoles, but also more complex, ring-fused systems. The fusion of other rings to the benzimidazole core allows for the creation of more rigid, three-dimensional structures, which can lead to enhanced selectivity and potency for biological targets. researchgate.net The development of synthetic methodologies to create these fused systems, such as oxidative cyclizations and tandem reactions, has been a significant focus in organic chemistry. nih.gov The pain-relieving properties of certain benzimidazole derivatives were discovered in the mid-1950s, further cementing the importance of this class of compounds in pharmacology. wikipedia.org The synthesis of various isoindolo-fused heterocyclic systems, including those related to this compound, has been achieved through methods like acid-catalyzed cyclodehydration. rsc.org This historical progression from a simple heterocyclic unit to complex, fused architectures highlights the enduring importance of benzimidazole chemistry in the quest for new functional molecules.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

isoindolo[2,3-a]benzimidazol-11-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H8N2O/c17-14-10-6-2-1-5-9(10)13-15-11-7-3-4-8-12(11)16(13)14/h1-8H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SDLWGEXLAMKZHI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C3=NC4=CC=CC=C4N3C2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H8N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70290678
Record name 11H-Isoindolo[2,1-a]benzimidazol-11-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70290678
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

220.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2717-05-7
Record name NSC138029
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=138029
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name MLS000756589
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=252777
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name NSC70338
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=70338
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 11H-Isoindolo[2,1-a]benzimidazol-11-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70290678
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies for 11h Isoindolo 2,1 a Benzimidazol 11 One and Its Derivatives

Classical Condensation Reactions

Traditional synthetic approaches to the 11H-Isoindolo[2,1-a]benzimidazol-11-one core often rely on condensation reactions, which involve the joining of two molecules with the elimination of a small molecule, such as water. These methods are valued for their reliability and use of readily available starting materials.

Thiele-Falk Reaction: Phthalic Anhydride (B1165640) and o-Phenylenediamine (B120857) Condensation

One of the most direct and historically significant methods for synthesizing the parent compound is the Thiele-Falk reaction. This involves the condensation of phthalic anhydride with o-phenylenediamine. researchgate.net The reaction typically proceeds by heating the two reactants, often in a melt phase or a high-boiling solvent. researchgate.net

The mechanism initiates with the nucleophilic attack of one of the amino groups of o-phenylenediamine on one of the carbonyl carbons of phthalic anhydride. This is followed by an intramolecular cyclization and dehydration sequence to form the fused five- and six-membered ring system. The reaction is a straightforward and efficient way to construct the fundamental isoindolobenzimidazolone skeleton.

Table 1: Thiele-Falk Reaction Conditions and Outcomes

Reactants Conditions Product Yield

Condensation with Substituted Aldehydes and o-Phenylenediamine Derivatives

To generate derivatives of this compound with diverse functionalities, substituted aromatic aldehydes can be condensed with o-phenylenediamine derivatives. researchgate.net This approach allows for the introduction of various substituents on both the benzimidazole (B57391) and isoindolone portions of the molecule. The reaction is a versatile method for creating a library of compounds for structure-activity relationship studies. nih.gov

The reaction mechanism generally involves the initial formation of a Schiff base between the aldehyde and one of the amino groups of the o-phenylenediamine, followed by an intramolecular cyclization and subsequent oxidation to form the aromatic benzimidazole ring. The specific reaction conditions, such as the choice of catalyst and solvent, can significantly influence the reaction's efficiency and yield. nih.gov

Reaction with 2-Formylbenzoic Acids and o-Phenylenediamine

A key synthetic route involves the condensation of 2-formylbenzoic acid or its derivatives with o-phenylenediamine. This method is particularly effective for producing a wide range of substituted 11H-Isoindolo[2,1-a]benzimidazol-11-ones. The reaction proceeds through the initial formation of an intermediate Schiff base from the aldehyde group of 2-formylbenzoic acid and one of the amine groups of o-phenylenediamine. This is followed by an intramolecular cyclization involving the carboxylic acid and the remaining amine group, leading to the formation of the lactam ring of the isoindolone moiety upon dehydration.

This versatile reaction has been utilized to synthesize various derivatives, including those with trifluoromethyl substitutions. researchgate.net The presence of different substituents on either the 2-formylbenzoic acid or the o-phenylenediamine allows for the systematic modification of the final product's electronic and steric properties.

Modern Cyclization Strategies

More contemporary approaches to the synthesis of this compound and its analogs focus on developing more efficient, atom-economical, and often one-pot procedures. These methods may employ photochemical activation or transition-metal catalysis to achieve the desired molecular architecture.

Photochemical Cyclization Approaches

Photochemical methods offer an alternative pathway to construct the isoindolobenzimidazolone framework. crossref.org These reactions typically involve the irradiation of a suitably designed precursor with ultraviolet light. For instance, the photochemical cyclization of N-(o-tolyl)phthalimides can lead to the formation of indolo[2,1-a]isoindole derivatives. crossref.org This type of reaction proceeds through a photo-induced intramolecular hydrogen abstraction followed by radical cyclization and subsequent oxidation to yield the final aromatic product.

While not as commonly employed as condensation methods, photochemical synthesis can provide access to unique derivatives that may be difficult to obtain through thermal reactions. rsc.org

Table 2: Comparison of Synthetic Strategies

Strategy Advantages Disadvantages
Classical Condensation Readily available starting materials, reliable. Often requires high temperatures, may have moderate yields.

| Modern Cyclization | High efficiency, atom economy, milder conditions. | May require specialized reagents or catalysts. |

One-Pot Synthesis using o-Alkynylbenzaldehydes and o-Diaminobenzenes

A notable modern strategy involves the one-pot reaction of o-alkynylbenzaldehydes with o-diaminobenzenes. researchgate.net This method provides a convergent and efficient route to 11-arylmethylidene-11H-isoindolo[2,1-a]benzimidazoles. The reaction likely proceeds through a cascade of events, potentially involving an initial condensation to form a benzimidazole intermediate, followed by an intramolecular cyclization involving the alkyne moiety.

This approach is highly valued for its operational simplicity and the ability to construct complex molecules from relatively simple starting materials in a single synthetic operation. scispace.com The use of catalysts, such as silver salts, can facilitate the cyclization step under mild conditions. beilstein-journals.org

Transition Metal and Lewis Acid Catalyzed Methods

Transition metals and Lewis acids play a pivotal role in modern organic synthesis, enabling the efficient formation of complex molecular architectures. Their application in the synthesis of this compound and its analogues has led to the development of powerful and atom-economical methodologies.

Palladium-Catalyzed Dehydrogenative Cross-Couplings

Palladium catalysis is a cornerstone of C-H bond functionalization, providing a direct route to couple two unactivated C-H bonds. An effective method for synthesizing the related imidazo[2,1-a]isoindole core involves a Pd(II)/Ag(I)-promoted intramolecular cross-dehydrogenative coupling (CDC) of substituted 1-benzylimidazoles. researchgate.net This approach offers high atom economy by directly involving two unactivated carbon-hydrogen bonds without the need for pre-installed directing groups. researchgate.net The reaction is typically carried out under an air atmosphere, with palladium(II) acetate (B1210297) as the catalyst and silver(I) trifluoroacetate (B77799) as the stoichiometric oxidant, yielding various functionalized imidazo[2,1-a]isoindoles. researchgate.net

Another relevant palladium-catalyzed method is the intramolecular dehydrogenative C(sp³)–H amidation used for synthesizing isoindolinones. rsc.org This particular method is notable for its use of a heterogeneous Pd/C catalyst and does not require the addition of a stoichiometric amount of an external oxidant, with mechanistic studies suggesting the formation of hydrogen gas as a byproduct. rsc.org

Table 1: Example of Pd-Catalyzed Dehydrogenative Coupling for Imidazo[2,1-a]isoindoles This table is based on data for a structurally related compound class.

Starting Material Catalyst Oxidant Solvent Yield
Copper(I)-Catalyzed Annulations

Copper(I) catalysis has emerged as a reliable and efficient tool for constructing heterocyclic systems through annulation reactions. In the synthesis of fused benzimidazole derivatives, copper(I) iodide (CuI) has been used to catalyze the annulation of 2-formylazoles, including 2-formylbenzimidazole, with o-aminoiodoarenes. nih.gov This reaction provides a direct pathway to substituted pyrrolo[1,2-a]quinoxalines and related heterocycles. nih.gov The methodology demonstrates good functional group tolerance and is applicable to a range of azole-based aldehydes. nih.gov

While not exclusively for the target scaffold, the broader utility of copper catalysis is evident in its application for synthesizing various nitrogen-containing heterocycles, showcasing its versatility in forming C-N and C-C bonds under mild conditions. researchgate.netnih.gov

Radical-Mediated Cyclization Strategies

Radical chemistry offers unique pathways for the formation of cyclic compounds, often under mild conditions. A metal-free, visible-light-induced decarboxylative radical addition/cyclization has been developed for the synthesis of acylated benzimidazo/indolo[2,1-a]isoquinolines. nih.govresearchgate.net This method utilizes α-oxocarboxylic acids as acyl radical precursors, which react with functionalized 2-arylbenzoimidazoles in water at room temperature. nih.govresearchgate.net The reaction is promoted by phenyliodine(iii) diacetate (PIDA) and avoids the need for traditional heating or metal-based photocatalysts, aligning with the principles of green chemistry. nih.govresearchgate.net This strategy is effective for α-keto acids bearing both electron-donating and electron-withdrawing substituents, providing the desired annulated products in good yields. nih.gov

Cascade Cyclization Reactions

Cascade reactions, where multiple bond-forming events occur in a single pot, provide an efficient and elegant approach to complex molecules. An acid/base-steered cascade cyclization offers a one-pot method to access 11H-isoindolo[2,1-a]benzimidazol-11-ones from substituted 2-formylbenzoic acids. nih.gov This process demonstrates how reaction conditions can selectively guide starting materials toward different heterocyclic products.

Furthermore, radical-based cascade reactions have proven effective. An efficient three-component arylsulfonylation/cyclization of 2-aryl-N-methacryloyl indoles with potassium metabisulfite (B1197395) (a SO₂ surrogate) and aryldiazonium tetrafluoroborates yields arylsulfonyl-substituted benzimidazo-[2,1-a]isoquinolin-6(5H)-ones. rsc.org Visible-light-promoted radical cascade cyclizations have also been employed to construct related indolo[2,1‐a]isoquinoline derivatives under mild conditions. nih.govresearchgate.net

Table 2: Selected Cascade Reactions for Fused Benzimidazole Synthesis

Reaction Type Key Reagents Catalyst/Promoter Key Feature Ref
Acid/Base-Steered Cascade 2-Formylbenzoic acids, 2-aminobenzoic acid TsOH or Na₂CO₃ Selective synthesis based on acid/base catalyst nih.gov
Radical Cascade 2-Aryl-N-methacryloyl indoles, K₂S₂O₅, ArN₂BF₄ - Three-component SO₂ insertion/cyclization rsc.org

Green Chemistry Approaches in Synthesis

Green chemistry principles aim to reduce the environmental impact of chemical processes by minimizing waste, avoiding hazardous substances, and improving energy efficiency. chemmethod.com

Solvent-Free Methods

Eliminating volatile organic solvents is a key goal of green chemistry. Microwave-assisted organic synthesis under solvent-free conditions has emerged as a powerful technique. rjptonline.org For the synthesis of benzimidazole derivatives, a mixture of o-phenylenediamine and an aldehyde can be triturated with a solid support like alumina (B75360) and irradiated with microwaves. rjptonline.org This method significantly reduces reaction times from hours to seconds and avoids the use of bulk solvents. rjptonline.org While this specific example produces simpler benzimidazoles, the principle is applicable to more complex fused systems. The development of solvent-free multicomponent reactions, such as the synthesis of 6,6a-dihydroisoindolo[2,1-a]quinolin-11(5H)-one derivatives, further highlights the move away from toxic and harmful solvents like acetonitrile, dichloromethane, and xylene in the construction of related heterocyclic cores. nih.gov

Microwave-Assisted Synthesis

Microwave-assisted organic synthesis has emerged as a powerful technique for accelerating chemical reactions, often leading to higher yields, cleaner reaction profiles, and significantly reduced reaction times compared to conventional heating methods. researchgate.netresearchgate.net This technology is particularly effective for the synthesis of heterocyclic compounds, including the this compound core.

The primary microwave-mediated route to this scaffold involves the direct, one-pot condensation of an o-phenylenediamine with a suitable dicarboxylic acid or its synthetic equivalent, such as 2-formylbenzoic acid. tandfonline.com Research has demonstrated that tetracyclic systems related to medicinally important compounds can be synthesized by irradiating a solvent-free mixture of the reactants. tandfonline.com For example, the condensation of 2-(carboxymethyl)benzoic acid with o-phenylenediamine under microwave irradiation at 850 watts for just 5 minutes results in the corresponding tetracyclic product in quantitative yield. tandfonline.com This approach highlights the efficiency of microwave energy in promoting the necessary cyclization and dehydration steps in a single, rapid operation. tandfonline.com

The reaction proceeds by the initial formation of amide bonds followed by intramolecular cyclization, with the microwave energy effectively driving the elimination of water molecules to favor the formation of the fused ring system. The significant advantages of this method include operational simplicity, speed, and high product yields, making it an attractive strategy for library synthesis and rapid analogue generation. tandfonline.com

Table 1: Examples of Microwave-Assisted Synthesis of Tetracyclic Heterocycles
Reactant AReactant BConditionsYieldReference
o-Phenylenediamine2-(Carboxymethyl)benzoic acid850 W, 5 min, Solvent-freeQuantitative tandfonline.com
Cyclohexane-1,2-diamineSuccinic acid850 W, 4 min, Solvent-freeQuantitative tandfonline.com
o-PhenylenediamineVarious Aromatic Aldehydes400 W, 5-10 min, Solvent-freeGood to Excellent researchgate.net

Catalyst-Free Methodologies

The synthesis of this compound and its derivatives can also be accomplished through catalyst-free methods, which are advantageous for preventing product contamination with residual metal catalysts. These methods typically rely on thermal energy to drive the condensation and cyclization reactions.

A prominent catalyst-free approach is the direct thermal condensation of substituted 2-formylbenzoic acids with o-phenylenediamines. The reaction involves heating the two components, often without a solvent or in a high-boiling point solvent, to facilitate the intramolecular cyclodehydration. This method has been specifically cited for the synthesis of 11H-Isoindolo[2,1-a]benzimidazol-11-ones. The process is mechanistically straightforward: one of the amino groups of the o-phenylenediamine first condenses with the aldehyde group of 2-formylbenzoic acid to form a Schiff base intermediate. Subsequently, the second amino group undergoes an intramolecular acylation with the carboxylic acid moiety, leading to the final tetracyclic structure after the elimination of two molecules of water.

Studies on related benzimidazole syntheses have shown that solvent-free coupling of o-phenylenediamine with various carboxylic acids can be effectively achieved by heating the mixture at elevated temperatures, such as 140 °C. researchgate.net This general principle underscores the feasibility of preparing the target compound by simply heating the appropriate starting materials, thereby offering a clean and direct route to the desired heterocyclic system.

Table 2: Examples of Catalyst-Free Synthesis of Benzimidazole Derivatives
Reactant AReactant BConditionsYieldReference
o-Phenylenediamine2-Formylbenzoic AcidThermal Heating (e.g., 140-180 °C), Solvent-freeReported
o-PhenylenediamineAcetic Acid140 °C, Solvent-freeHigh researchgate.net
o-Phenylenediamine4-Chlorobenzoic Acid140 °C, Solvent-free92% researchgate.net

Reaction Mechanisms and Chemical Transformations of 11h Isoindolo 2,1 a Benzimidazol 11 One

General Reactivity Patterns

The reactivity of 11H-Isoindolo[2,1-a]benzimidazol-11-one is governed by the functional groups present in its fused heterocyclic structure, namely the lactam (a cyclic amide within the isoindolone part) and the benzimidazole (B57391) moiety.

Oxidation Reactions

The fused aromatic system of this compound confers significant stability to the molecule. While heterocyclic compounds can be susceptible to oxidation under specific conditions, leading to ring-opening or the introduction of new functional groups, detailed studies focusing specifically on the oxidation reactions of this compound are not extensively covered in the available literature. The stability of the benzimidazole ring system suggests that harsh oxidizing conditions would be necessary to induce transformation. researchgate.net

Reduction Reactions to Dihydro Derivatives

The carbonyl group of the lactam function at position 11 is a key site for reduction. The use of reducing agents like sodium borohydride (B1222165) can convert the C=O group into a secondary alcohol. The reduction of conjugated ketones and aldehydes with sodium borohydride is a well-established process that can lead to saturated alcohol products. sci-hub.se In the context of this compound, this would result in the formation of a hydroxyl derivative.

Furthermore, reduction can also affect the imine-like C=N bond within the imidazole (B134444) portion of the molecule, leading to dihydro derivatives such as 2,3-dihydro-1H-pyrrolo[1,2-a]benzimidazole and 1,2,3,4-tetrahydropyrido[1,2-a]benzimidazole, which have been synthesized from related starting materials. researchgate.net The specific products formed depend on the reaction conditions and the reducing agent employed. researchgate.net

Interactive Table: General Conditions for Reduction Reactions

Reagent Target Functional Group Potential Product
Sodium Borohydride (NaBH₄) Lactam Carbonyl (C=O) 11-hydroxy-10,11-dihydro-5H-isoindolo[2,1-a]benzimidazole

Electrophilic Substitution Reactions on the Benzimidazole Ring

The benzimidazole ring system is susceptible to electrophilic attack on its benzene (B151609) ring component. researchgate.net The positions for substitution are influenced by the existing fused ring structure. Nitration is a classic example of such a reaction. Research on the parent compound, 11H-isoindolo[2,1-a]benzimidazole, has shown that electrophilic nitration occurs on the benzimidazole ring. For instance, the synthesis of 8-nitro-11H-isoindolo[2,1-a]benzimidazole is achieved through the reaction of 4-nitro-1,2-phenylenediamine with (2-bromomethyl)benzonitrile, demonstrating that the benzene portion of the benzimidazole moiety can be functionalized. researchgate.net This indicates that this compound would likely undergo similar electrophilic substitutions, such as halogenation or sulfonation, at the same available positions on its benzimidazole ring.

Interactive Table: Example of Electrophilic Substitution on a Related Scaffold

Reaction Reactants Product Reference

Cyclization and Rearrangement Mechanisms

The formation of the this compound core involves key cyclization reactions.

Formation via Phthalamic Acid Intermediate and Cyclodehydration

A primary and well-established method for synthesizing the this compound scaffold is the condensation reaction between o-phenylenediamine (B120857) and a cyclic anhydride (B1165640), typically phthalic anhydride. researchgate.net This reaction proceeds through a two-step mechanism.

First, a nucleophilic attack by one of the amino groups of o-phenylenediamine on a carbonyl carbon of phthalic anhydride leads to the opening of the anhydride ring. This step forms an intermediate N-(2-aminophenyl)phthalamic acid. The second step involves an intramolecular cyclodehydration. The remaining free amino group attacks the carboxylic acid group of the phthalamic acid intermediate, eliminating a molecule of water and forming the fused imidazole ring to yield the final this compound product. This reaction is often carried out in a solvent like glacial acetic acid which can also act as a catalyst.

Photochemical Formation Mechanisms Involving Zwitterionic Intermediates

Photochemical methods are also employed in the synthesis of related isoindolo-benzimidazole structures. While specific details on the photochemical formation of the 11-one derivative are limited, the synthesis of the parent 11H-isoindolo[2,1-a]benzimidazole can be achieved through photoirradiation of precursors like benzo[3.4]cyclobuta[1,2-b]quinoxaline. Mechanistic insights suggest that such photolysis can generate a zwitterionic intermediate through a nitrogen-assisted process, which then rearranges to form the stable fused heterocyclic product. However, the direct application of this mechanism for the synthesis of this compound is not detailed in the provided research.

Smiles-Type Rearrangement Pathways in Related Syntheses

The Smiles rearrangement is a powerful intramolecular nucleophilic aromatic substitution reaction that has found broad application in the synthesis of complex heterocyclic frameworks. While a direct Smiles rearrangement for the synthesis of this compound is not extensively documented, the principles of this rearrangement are crucial in understanding the formation of related isoindolobenzimidazole structures.

The classical Smiles rearrangement involves an intramolecular attack of a nucleophile on an activated aromatic ring, leading to the migration of the aromatic ring from one heteroatom to another. A key feature of this reaction is the requirement for an electron-withdrawing group positioned ortho or para to the leaving group on the aromatic ring, which facilitates the nucleophilic attack.

In the context of isoindolobenzimidazole synthesis, a related pathway, the Truce-Smiles rearrangement, which involves a strong base and does not necessarily require an activated aromatic system, can be envisioned. Furthermore, radical versions of the Smiles rearrangement have emerged as a versatile tool in modern organic synthesis. These reactions proceed through radical intermediates, often initiated by light or a radical initiator, and can tolerate a wider range of functional groups compared to their ionic counterparts.

A plausible, though not explicitly detailed for this specific compound, Smiles-type rearrangement pathway towards a precursor of the target molecule could involve a precursor molecule with a suitably positioned nucleophilic nitrogen and an aromatic ring bearing a good leaving group. The reaction would proceed through a spirocyclic intermediate, known as a Meisenheimer complex, before rearranging to the final product.

Reaction Type Key Features Potential Application in Isoindolobenzimidazole Synthesis
Classical Smiles Rearrangement Intramolecular nucleophilic aromatic substitution; requires activated aromatic ring.Synthesis of precursors or analogs where an activated aryl group is present.
Truce-Smiles Rearrangement Base-mediated; does not strictly require an activated aromatic ring.Potential for constructing the carbon-carbon bond of the isoindole ring system.
Radical Smiles Rearrangement Proceeds via radical intermediates; often milder conditions.Could offer alternative synthetic routes with different functional group tolerance.

Acid/Base-Steered Cascade Cyclization Pathways

A more direct and commonly employed method for the synthesis of this compound involves an acid or base-steered cascade cyclization. A prominent example is the reaction between a 2-acylbenzoic acid, such as 2-formylbenzoic acid, and o-phenylenediamine. This one-pot reaction efficiently constructs the tetracyclic framework through a sequence of intramolecular reactions.

The reaction mechanism is believed to proceed through several key steps. In an acid-catalyzed pathway, the carbonyl group of the 2-acylbenzoic acid is protonated, enhancing its electrophilicity. One of the amino groups of o-phenylenediamine then attacks this activated carbonyl group, forming a hemiaminal intermediate. Subsequent dehydration leads to the formation of a Schiff base (imine). The second amino group of the o-phenylenediamine then attacks the carboxylic acid group (or its activated form), leading to an intramolecular cyclization and the formation of the benzimidazole ring. A final intramolecular cyclization between the newly formed benzimidazole nitrogen and the isoindolinone carbonyl group, followed by dehydration, yields the final this compound product.

Alternatively, under basic conditions, the carboxylic acid of the 2-acylbenzoic acid can be deprotonated, and the reaction can proceed through a different sequence of nucleophilic attacks and cyclizations to arrive at the same tetracyclic product.

The choice of catalyst (acid or base) can significantly influence the reaction rate and yield, and in some cases, can even steer the reaction towards different products. For instance, in related syntheses, the use of a base has been shown to favor the formation of isobenzofuranone derivatives, while acid catalysis leads to isoindolobenzoxazinones. nih.gov

Catalyst Proposed Initial Step Key Intermediates Final Product
Acid (e.g., p-TsOH) Protonation of the aldehyde carbonyl group.Hemiaminal, Schiff base, Amide.This compound
Base (e.g., Na2CO3) Deprotonation of the carboxylic acid.Amine-carboxylate adduct.This compound

This acid/base-steered cascade cyclization represents a highly atom-economical and efficient strategy for the synthesis of this compound and its derivatives, making it a valuable tool in the arsenal (B13267) of synthetic organic chemists.

Advanced Spectroscopic Characterization and Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, providing detailed information about the chemical environment of individual atoms.

One-dimensional ¹H and ¹³C NMR spectra are fundamental for confirming the core structure of 11H-Isoindolo[2,1-a]benzimidazol-11-one and determining the position of any substituents.

¹H NMR: The proton spectrum is expected to show a series of signals within the aromatic region (typically δ 7.0–8.5 ppm). The precise chemical shifts and coupling patterns (e.g., doublets, triplets, multiplets) of the eight aromatic protons provide direct evidence of their relative positions on the fused ring system.

¹³C NMR: The carbon spectrum provides complementary information. A key diagnostic signal is that of the carbonyl carbon (C-11), which is expected to appear at a significantly downfield chemical shift (δ > 160 ppm) due to the influence of the electronegative oxygen atom . The remaining aromatic carbons would produce a cluster of signals in the δ 110–150 ppm range. For substituted derivatives, the chemical shifts of the carbons directly attached to or near the substituent are altered, allowing for precise determination of its location .

Table 1: Representative ¹³C NMR Chemical Shifts for Fused Benzimidazole (B57391) Systems.

Carbon Atom Representative Chemical Shift (δ, ppm)
Carbonyl (C=O) > 160
Quaternary Carbons (C-C, C-N) 130 - 150
Aromatic Carbons (C-H) 110 - 130

Note: Data is representative of fused benzimidazole structures and may vary for the specific title compound.

For complex fused-ring systems, one-dimensional NMR spectra can be crowded and difficult to interpret definitively. Two-dimensional (2D) NMR experiments are employed to resolve ambiguities and confirm the complete atomic connectivity.

COSY (Correlation Spectroscopy): This experiment identifies protons that are spin-coupled to each other, typically those on adjacent carbon atoms. It is invaluable for tracing the proton connectivity within each aromatic ring of the molecule ugm.ac.id.

HSQC/HMQC (Heteronuclear Single Quantum Coherence/Multiple Quantum Coherence): These experiments map protons directly to the carbons they are attached to, allowing for the unambiguous assignment of carbon signals that bear a hydrogen atom ugm.ac.id.

While less common than solution-state NMR, solid-state NMR (ssNMR) can provide unique insights into the structure of this compound in its crystalline form. This technique is particularly useful for studying polymorphism (the existence of multiple crystal forms), identifying differences in molecular conformation and packing between different solid phases, and investigating intermolecular interactions in the solid state.

X-ray Crystallography for Planar Structural Features and Solid-State Packing

Table 2: Expected Structural Features from X-ray Crystallography.

Structural Parameter Expected Observation Significance
Molecular Geometry Largely planar fused ring system Confirms the conjugated electronic structure.
Bond Lengths C=O bond ~1.22 Å; Aromatic C-C/C-N bonds ~1.36-1.41 Å Provides evidence of bond order and electron delocalization.
Intermolecular Interactions π-π stacking between parallel aromatic planes Influences crystal packing, solubility, and material properties.

| Unit Cell Parameters | Defines the repeating lattice of the crystal | Fundamental data for solid-state characterization. |

High-Resolution Mass Spectrometry for Molecular Formula Validation

High-Resolution Mass Spectrometry (HRMS) is an essential analytical tool for the unequivocal confirmation of a compound's elemental composition. The molecular formula of this compound is C₁₄H₈N₂O nih.gov. HRMS measures the mass-to-charge ratio (m/z) of an ion to a very high degree of accuracy (typically to four or more decimal places). By comparing the experimentally measured exact mass with the theoretically calculated mass for the molecular formula C₁₄H₈N₂O, one can confirm the identity of the compound with high confidence, distinguishing it from other potential isomers or compounds with the same nominal mass rsc.org.

Table 3: Molecular Formula and Mass Data.

Parameter Value
Molecular Formula C₁₄H₈N₂O
Calculated Monoisotopic Mass 220.0637 g/mol

| Technique for Validation | High-Resolution Mass Spectrometry (HRMS) |

Vibrational Spectroscopy: FT-IR and Raman Analysis of Functional Groups

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, probes the vibrational modes of a molecule. These techniques are highly effective for identifying the presence of specific functional groups. For this compound, the most prominent and diagnostic feature in the FT-IR spectrum is the carbonyl (C=O) stretching vibration. This band is expected to be strong and sharp, appearing in the characteristic region for lactams or cyclic ketones. Other key vibrations include the C-H stretches from the aromatic rings and the various C=C and C=N stretching modes that constitute the "fingerprint" region of the spectrum mdpi.com.

Table 4: Expected Characteristic Vibrational Frequencies.

Vibrational Mode Expected Wavenumber (cm⁻¹) Functional Group
Aromatic C-H Stretch 3000 - 3100 Ar-H
Carbonyl C=O Stretch 1680 - 1720 Lactam/Ketone
Aromatic C=C/C=N Stretch 1400 - 1650 Fused Aromatic Rings

Note: Values are typical ranges and can be influenced by the specific molecular environment and solid-state packing.

UV-Visible Spectroscopy for Electronic Transitions

UV-Visible spectroscopy provides valuable insights into the electronic structure of conjugated systems like this compound by measuring the absorption of ultraviolet and visible light. The absorption of photons in this energy range promotes electrons from lower energy molecular orbitals to higher energy ones. The wavelengths at which these absorptions occur, and their intensities, are characteristic of the molecule's electronic makeup.

The absorption spectra of isoindole derivatives are typically characterized by a series of intense bands in the near-ultraviolet region. researchgate.net In some instances of extended conjugation, these absorption bands can even stretch into the visible portion of the electromagnetic spectrum. researchgate.net For this compound, the spectrum is expected to be dominated by two primary types of electronic transitions: π→π* (pi to pi star) and n→π* (n to pi star) transitions.

The π→π* transitions involve the excitation of an electron from a bonding π orbital to an antibonding π* orbital. These transitions are typically of high intensity (large molar absorptivity, ε) and are characteristic of compounds with conjugated π systems, such as the fused aromatic and heteroaromatic rings present in this compound. The extensive conjugation in this molecule, encompassing the isoindolone and benzimidazole moieties, is expected to result in strong π→π* absorption bands.

The n→π* transitions involve the promotion of an electron from a non-bonding (n) orbital, such as the lone pair orbitals of the nitrogen and oxygen atoms, to an antibonding π* orbital. These transitions are generally of lower intensity (smaller molar absorptivity, ε) compared to π→π* transitions. The presence of the carbonyl group (C=O) and the nitrogen atoms in the this compound structure makes n→π* transitions possible.

A detailed analysis of the UV-Visible spectrum, when available, would allow for the empirical assignment of observed absorption bands to specific electronic transitions within the this compound molecule. Such data is crucial for building a complete picture of its photophysical properties and for the rational design of new materials with tailored optical characteristics.

Due to the lack of specific experimental data in the reviewed literature, a data table of UV-Visible absorption for this compound cannot be provided at this time.

Computational and Theoretical Studies

Quantum-Chemical Calculations for Structural Confirmation

Quantum-chemical calculations have been instrumental in confirming the structural characteristics of the isoindolo[2,1-a]benzimidazole framework. osi.lvconsensus.app These computational methods are often used in conjunction with experimental techniques, such as X-ray crystallography, to provide a comprehensive understanding of the molecule's geometry.

Calculations have affirmed the highly planar nature of the fused four-ring system. This planarity is a critical feature, as it profoundly influences the molecule's electronic properties, its potential for intermolecular interactions, and its packing behavior in the solid state. Reviews of the synthesis and properties of this class of compounds frequently present data from quantum-chemical calculations to substantiate their structural features. osi.lvconsensus.app

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) has emerged as a powerful and widely used method for investigating the properties of benzimidazole (B57391) derivatives. dergipark.org.trbiointerfaceresearch.com DFT calculations, often employing functionals like B3LYP with various basis sets (e.g., 6-311G(d,p)), allow for the accurate modeling of molecular geometries, electronic structures, and reactivity parameters. dergipark.org.trirjweb.com These theoretical calculations are crucial for understanding the behavior of 11H-Isoindolo[2,1-a]benzimidazol-11-one at a molecular level.

A key application of DFT is the analysis of frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron. dergipark.org.tr The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a critical parameter for determining a molecule's chemical reactivity, kinetic stability, and electronic properties. dergipark.org.trirjweb.com

A large HOMO-LUMO gap suggests high stability and low chemical reactivity, whereas a small gap indicates a molecule that is more reactive and easily polarizable. irjweb.com These calculations also provide insights into intramolecular charge transfer (ICT) characteristics, which are vital for understanding the molecule's optical and electronic behavior. For instance, in related donor-acceptor polymers, the isoindolo[2,1-a]benzimidazol-11-one unit functions as the acceptor moiety.

The following table presents illustrative HOMO-LUMO data calculated for various benzimidazole derivatives using DFT, showcasing how electronic properties can be tuned by substitution.

Compound DerivativeHOMO (eV)LUMO (eV)Energy Gap (ΔE) (eV)
1-benzyl-2-phenyl-1H-benzimidazole (A1)-5.83-1.124.71
Derivative with -NO2 group (A4)-7.14-3.543.60
Derivative with -CN group (A5)-7.51-2.774.74

Data derived from DFT (B3LYP/6-31G**) calculations on substituted 1-benzyl-2-phenyl-1H-benzimidazole derivatives, illustrating the impact of functional groups on electronic properties. biointerfaceresearch.com

Computational chemistry provides powerful tools for mapping reaction pathways and understanding the energetics of chemical transformations. By calculating the structures and energies of reactants, products, and transition states, researchers can elucidate reaction mechanisms. For heterocyclic syntheses, such as the cyclocarbonylation reactions used to form related benzimidazol-2-one (B1210169) cores, DFT can model the bond-forming and bond-breaking processes. mdpi.com

Furthermore, these models can incorporate the effects of the chemical environment. Solvent interactions can significantly stabilize or destabilize transition states, thereby altering reaction rates and outcomes. Implicit or explicit solvent models can be integrated into DFT calculations to provide a more accurate picture of the reaction dynamics in solution, offering insights that are difficult to obtain through experimental means alone.

The thermodynamic stability of this compound can be thoroughly assessed using DFT calculations. As mentioned, the magnitude of the HOMO-LUMO energy gap serves as a reliable indicator of kinetic stability. dergipark.org.trirjweb.com Beyond this, DFT allows for the calculation of fundamental thermodynamic properties such as enthalpy, entropy, and Gibbs free energy. researchgate.net These values are crucial for predicting the spontaneity of reactions and the relative stability of different isomers or conformers. By comparing the calculated total energies, researchers can determine the most stable molecular structures and predict the products of chemical reactions.

Intermolecular Interactions: π-π Stacking and Hydrogen Bonding Analysis

The planar, electron-rich structure of this compound makes it highly susceptible to intermolecular interactions, which govern its self-assembly and crystal packing. The two primary non-covalent forces at play are π-π stacking and hydrogen bonding.

π-π Stacking: The extensive, flat aromatic surface of the molecule facilitates strong face-to-face or offset π-π stacking interactions between adjacent molecules. These interactions are crucial in stabilizing the crystal lattice and influencing the material's bulk properties. nih.gov Computational analyses, often combined with Hirshfeld surface analysis from crystallographic data, can quantify the geometry and energetic contribution of these stacking interactions. nih.gov

Hydrogen Bonding: The carbonyl group (C=O) on the isoindole moiety acts as a potent hydrogen bond acceptor. In the presence of suitable hydrogen bond donors (such as solvent molecules or other functional groups in co-crystals), C=O···H-X bonds can form. While the parent molecule lacks a strong hydrogen bond donor, derivatives often incorporate N-H groups that can participate in hydrogen bonding, further directing the supramolecular assembly. researchgate.net

The table below summarizes typical distances for these types of intermolecular interactions as observed in related heterocyclic crystal structures.

Interaction TypeTypical Distance (Å)Description
π-π Stacking (Centroid-to-Centroid)3.4 - 3.8Distance between the geometric centers of two parallel aromatic rings. researchgate.net
C—H···O Hydrogen Bond2.9 - 3.5Distance between the donor carbon and the acceptor oxygen atom. researchgate.net
C—H···π Interaction2.5 - 2.9 (H to ring plane)Interaction between a C-H bond and the face of an aromatic ring. nih.gov

Illustrative intermolecular interaction geometries commonly found in the crystal packing of planar heterocyclic compounds.

Theoretical Studies on Photophysical Behavior

Theoretical methods are essential for predicting and understanding the photophysical properties of molecules like this compound, which are relevant to its potential use in light-emitting materials and other optical applications. Time-Dependent Density Functional Theory (TD-DFT) is the primary computational tool used for this purpose.

By calculating the electronic transitions between molecular orbitals, TD-DFT can predict the ultraviolet-visible (UV-Vis) absorption spectrum of a molecule. biointerfaceresearch.com The lowest energy transition is typically the HOMO→LUMO excitation, and its energy corresponds to the longest wavelength absorption peak. These calculations help rationalize the observed colors of compounds and their light-absorbing capabilities. Furthermore, theoretical studies can model the properties of excited states, providing insights into fluorescence and phosphorescence phenomena, which is critical for designing materials for applications such as organic light-emitting diodes (OLEDs).

Derivatization and Chemical Modifications

Synthesis of Substituted 11H-Isoindolo[2,1-a]benzimidazol-11-one Derivatives

The synthesis of substituted derivatives of this compound has been achieved through several methodologies, allowing for the introduction of various substituents onto the benzimidazole (B57391) or isoindole ring systems.

One efficient, single-step method involves the reaction of phenolic adducts of ninhydrin (B49086) with o-phenylenediamine (B120857) in an ethanol/acetic acid mixture under reflux conditions. This process proceeds via an acid-catalyzed rearrangement followed by the reaction with the diamine, yielding substituted benzimidazo[2,1-a]isoindoles. researchgate.net Another approach involves the reaction of substituted 2-formylbenzoic acids to produce various derivatives. acs.org

The introduction of specific functional groups, such as trifluoromethyl (CF₃), has also been explored to modulate the electronic properties of the molecule. researchgate.net Furthermore, derivatives have been synthesized in the context of creating analogues of the antitumor agent batracyclin, although these specific isoindolo[2,1-a]benzimidazole derivatives did not show comparable biological activity. nih.gov A facile copper-bromide-induced tandem radical reaction has been developed for synthesizing sulfonated benzimidazole derivatives, highlighting a modern approach to functionalization. nih.gov Additionally, new heterocyclic disperse dyes have been prepared by diazotizing 7-amino-2-chloro-isoindolo[2,1-a]benzimidazole-11-one and coupling it with N-substituted aniline (B41778) derivatives. researchgate.net

Derivative TypeSynthetic PrecursorsKey Reaction ConditionsReference
General Substituted DerivativesPhenolic adducts of ninhydrin, o-phenylenediamineEtOH/AcOH, reflux researchgate.net
Sulfonated DerivativesActivated alkenes, substituted-thiosulfonatesCuBr₂, radical relay addition/cyclization nih.gov
Trifluoromethyl Substituted DerivativesTrifluoromethyl-o-phenylenediamines, aromatic aldehydesMicrowave irradiation, metal halide supported alumina (B75360) researchgate.net
Batracylin Analogues(Details not specified in abstract)(Details not specified in abstract) nih.gov
Amino-Chloro Disperse Dyes11H-7-amino-2-chloro-isoindolo[2,1-a]benzimidazole-11-one, aniline derivativesDiazotization and coupling reaction researchgate.net

Formation of 11H-Isoindolo[2,1-a]benzimidazole 11-Imines

The carbonyl group at the 11-position of the this compound scaffold is a key site for chemical modification. One significant transformation is its conversion into an imine functionality (=NR). The synthesis of these 11-imino derivatives introduces a nitrogen atom at this position, which can alter the geometry and electronic nature of the molecule. This class of compounds, referred to as 11H-Isoindolo[2,1-a]benzimidazole 11-imines, is noted as a significant derivative category in chemical literature reviews. osi.lv The formation typically involves the condensation reaction of the parent 11-one with primary amines, often catalyzed by acid. This reaction replaces the carbonyl oxygen with a nitrogen-containing substituent, offering a pathway to a new class of compounds with potentially different chemical reactivity and properties.

Development of Polycyclic Benzimidazole Derivatives

The this compound framework can be expanded to create larger, polycyclic aromatic systems. These modifications involve fusing additional rings onto the core structure, leading to compounds with extended π-systems.

One such development is the synthesis of benzimidazo[2,1-a]isoquinolin-6(5H)-ones. These compounds extend the core structure with an additional six-membered ring. A metal-free and base-free catalyzed radical cascade cyclization has been developed for the construction of difluoroarymethyl-substituted benzimidazo[2,1-a]isoquinolin-6(5H)-ones. acs.org Another facile method uses a CuBr₂-induced radical relay addition/cyclization of activated alkenes with substituted-thiosulfonates to create sulfonated derivatives of this polycyclic system. nih.gov

Similarly, the synthesis of dihydroisoindolo[2,1-a]quinolin-11-ones has been achieved. nih.gov These structures represent another class of extended polycyclic systems built upon the benzimidazole core. Synthetic strategies for these molecules often involve multi-component reactions, such as the imino-Diels-Alder reaction, to construct the complex ring system efficiently. nih.gov

Polycyclic SystemSynthetic MethodKey FeaturesReference
Benzimidazo[2,1-a]isoquinolin-6(5H)-onesRadical cascade cyclizationAllows for difluoroarymethyl substitution acs.org
Sulfonated Benzimidazo[2,1-a]isoquinolin-6(5H)-onesCuBr₂ induced radical relay addition/cyclizationIncorporates sulfonyl groups nih.gov
Dihydroisoindolo[2,1-a]quinolin-11-onesThree-component imino-Diels-Alder reactionBuilds complex architecture from simple precursors nih.gov

Synthesis of Structural Analogues (e.g., 5H-Isoindolo[2,1-a]benzimidazoles)

Beyond direct derivatization, research has also focused on the synthesis of structural analogues where the core ring structure is altered. A key example is the 5H-Isoindolo[2,1-a]benzimidazole system. osi.lv In this isomer, the linkage between the isoindole and benzimidazole moieties is different, leading to a distinct heterocyclic core.

The synthesis of these analogues often involves different starting materials or reaction pathways compared to the 11-one parent compound. For instance, the reaction of (2-bromomethyl)benzonitrile with substituted 1,2-phenylenediamines can be used to produce substituted 11H-isoindolo[2,1-a]benzimidazoles, which are precursors or related to the 5H-isomers. researchgate.net The selectivity of these reactions can be influenced by the substitution pattern on the diamine and the reaction conditions, sometimes leading to the formation of different isomers. researchgate.net The study of such analogues is important for understanding structure-property relationships within this family of heterocyclic compounds. osi.lv

Applications in Advanced Materials and Chemical Synthesis

Building Blocks for Complex Heterocyclic Compounds

The 11H-isoindolo[2,1-a]benzimidazol-11-one core is a valuable synthon for the construction of more elaborate and functionally diverse heterocyclic compounds. Its inherent chemical reactivity allows for various modifications and annulations, leading to novel molecular frameworks with potential applications in medicinal chemistry and materials science.

Researchers have successfully utilized derivatives of this parent compound to synthesize a range of fused heterocyclic systems. For instance, the reaction of o-phenylenediamine (B120857) with cyclic anhydrides and lactones has been shown to produce not only isoindolo[2,1-a]benzimidazol-11(H)-one but also related structures like SH-pyrrolo[1,2-d]benzimidazol-1(2H)-one and 3,4-dihydropyrido[1,2-a]benzimidazol-1(2H)-one researchgate.net. This demonstrates the adaptability of the synthetic pathways starting from common precursors to yield a variety of fused benzimidazole (B57391) derivatives.

Furthermore, the isoindolo[2,1-a]benzimidazol-11-one skeleton has been expanded to create even more complex polycyclic structures. A notable example is the diastereoselective synthesis of isoindolo[2,1-a]quinolin-11(5H)-ones chemrxiv.org. This transformation, mediated by a Lewis acid, involves the reaction of enamides with N-aryl-3-hydroxyisoindolinones, resulting in fused heterocyclic isoindolinones with three contiguous stereogenic centers in high yields chemrxiv.org. This highlights the utility of the isoindolo[2,1-a]benzimidazol-11-one framework in stereocontrolled synthesis.

Microwave-assisted organic synthesis has also been employed to rapidly generate libraries of related compounds, including pyrrolo[1,2-a]benzimidazolones and pyrido[1,2-a]benzimidazolones, starting from building blocks designed to form the benzimidazole core . Such methodologies underscore the role of the core structure in combinatorial chemistry and the efficient discovery of new chemical entities. The development of rhodium-catalyzed C-H activation and annulation reactions has further expanded the synthetic toolkit, enabling the creation of spirocyclic benzimidazole-fused isoindoles from 2-arylbenzimidazoles and diazo compounds nih.gov.

Integration in Polymer Chemistry

The robust and aromatic nature of this compound makes it an attractive monomeric unit for the synthesis of high-performance polymers. Its incorporation into a polymer backbone can impart desirable properties such as thermal stability, specific electronic characteristics, and processability.

Synthesis of Poly(isoindolo[2,1-a]benzimidazolones)

The existence of poly(isoindolo[2,1-a]benzimidazolones) as a distinct class of polymers is recognized within the field of heterocyclic chemistry osi.lv. While specific details on the homopolymerization of this compound are not extensively documented in the readily available literature, the synthesis of related polymers containing benzimidazolone moieties provides insight into potential polymerization strategies. For example, wholly aromatic polyketones incorporating benzimidazolone units have been synthesized via N–C coupling polycondensation reactions nih.gov. This approach suggests that similar methods could be employed to link this compound units, leading to polymers with high thermal stability.

Development of Donor-Acceptor Polymers for Electronic Applications

A significant application of the this compound unit is in the construction of donor-acceptor (D-A) polymers for electronic devices. In these materials, the electron-deficient isoindolobenzimidazolone moiety acts as the acceptor unit, which is polymerized with an electron-rich donor unit.

A notable example is the synthesis of three novel D-A polymers, designated as PCz0, PCz2, and PCz4, which are based on a 9-(9-heptadecanyl)-9H-carbazole donor and an this compound acceptor with varying numbers of fluorine substituents (0, 2, or 4) nih.gov. These polymers were prepared through Suzuki polymerization. The resulting materials exhibited promising performance in electronic applications, including ternary flash memory and light-emitting devices nih.gov.

The memory devices fabricated from these polymers demonstrated distinct ternary flash behavior with a high ON/OFF state current ratio of approximately 104 and low threshold voltages (below 3.0 V) nih.gov. In terms of light emission, an electroluminescent device based on PCz0 produced a bright emission at 556 nm, with a maximum brightness of 2006 cd/m² and an external quantum efficiency (EQE) of 0.21% nih.gov. These findings underscore the potential of polymers incorporating the this compound acceptor for use in advanced electronic systems.

Performance of Carbazole-Isoindolobenzimidazolone Donor-Acceptor Polymers
PolymerFluorine Substituents on AcceptorApplicationKey Performance MetricValue
PCz0, PCz2, PCz40, 2, 4Ternary Flash MemoryON/OFF State Current Ratio~104
PCz0, PCz2, PCz40, 2, 4Ternary Flash MemoryThreshold Voltage< 3.0 V
PCz00ElectroluminescenceEmission Wavelength556 nm
PCz00ElectroluminescenceMaximum Brightness2006 cd/m²
PCz00ElectroluminescenceExternal Quantum Efficiency (EQE)0.21%

Utilization in Dyes and Pigments Technology

The extended π-conjugated system of the this compound structure is characteristic of a chromophore, suggesting its potential utility in the formulation of dyes and pigments. While specific commercial dyes based on this exact scaffold are not widely reported, the broader class of benzimidazolone pigments is well-established in the color industry. For example, benzimidazolone yellow pigments are known for their excellent lightfastness and thermal stability mdpi.com. The fused polycyclic aromatic structure of this compound would be expected to give rise to distinct colors, likely in the yellow to red range, and could offer high performance in terms of durability and resistance to chemical and thermal degradation. Further research into the synthesis of derivatives with various substituents could lead to a palette of colors based on this core structure.

Potential in Advanced Materials Science for Stability and Reactivity

The inherent chemical and thermal stability of the this compound core makes it a promising candidate for the development of advanced materials that can withstand harsh conditions. The high aromatic content and fused-ring structure contribute to its robustness. For instance, related wholly aromatic polyketones containing benzimidazolone units have demonstrated superior thermal stability compared to high-performance polymers like PEEK, with high char yields (over 65% at 800 °C in a nitrogen atmosphere) nih.gov. This suggests that polymers derived from this compound would also exhibit excellent thermal properties.

The reactivity of the molecule, particularly at the nitrogen and carbonyl positions, as well as on the aromatic rings, allows for a wide range of chemical modifications. This controlled reactivity is crucial for its function as a building block in both small molecule and polymer synthesis. The ability to introduce different functional groups onto the core structure enables the fine-tuning of its electronic, optical, and physical properties, making it an adaptable platform for creating materials with tailored functionalities for specific advanced applications.

Q & A

Q. What are the standard synthetic routes for 11H-Isoindolo[2,1-a]benzimidazol-11-one, and how can reaction conditions be optimized?

  • Methodological Answer : Synthesis typically involves cyclocondensation of substituted precursors under catalytic conditions. For example, manganese(IV) oxide in dichloromethane (85% yield, 2 hours) or ruthenium-based catalysts with hydroperoxides (70% yield, 5.5 hours at 50°C) are effective . Optimization requires monitoring solvent polarity, temperature, and catalyst loading. A stepwise approach:

Precursor Preparation : Use substituted benzimidazole derivatives.

Cyclization : Employ transition-metal catalysts or oxidizing agents.

Purification : Column chromatography or recrystallization.
Table: Key Reaction Parameters

CatalystSolventTemp (°C)Time (h)Yield (%)
MnO₂CH₂Cl₂RT285
Ru-complexH₂O505.570

Q. Which spectroscopic techniques are critical for structural confirmation of this compound?

  • Methodological Answer : Combine NMR (¹H/¹³C), FT-IR, and mass spectrometry for unambiguous characterization:
  • ¹H NMR : Identify aromatic protons (δ 7.0–8.5 ppm) and lactam protons (δ ~10 ppm).
  • FT-IR : Confirm lactam C=O stretch (~1700 cm⁻¹).
  • HRMS : Match molecular ion peaks to theoretical mass (e.g., m/z 309.4 for derivatives) .
    Cross-validate with computational methods (e.g., DFT) for electronic structure alignment.

Q. What safety protocols are recommended for handling polycyclic benzimidazole derivatives in the lab?

  • Methodological Answer :
  • PPE : Wear nitrile gloves, lab coats, and safety goggles.
  • Ventilation : Use fume hoods for synthesis/purification steps.
  • First Aid : For skin contact, wash with water; for eye exposure, rinse for 15 minutes .
  • Waste Disposal : Follow institutional guidelines for halogenated solvents and nitrogen-containing waste.

Advanced Research Questions

Q. How can researchers design experiments to evaluate the antitumor activity of this compound derivatives?

  • Methodological Answer :
  • In Vitro Screening : Use MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to measure IC₅₀ values. Compare with positive controls (e.g., doxorubicin) .
  • Mechanistic Studies :

DNA Intercalation : Fluorescence quenching assays.

Topoisomerase Inhibition : Gel electrophoresis to assess DNA relaxation.

  • Structure-Activity Relationships (SAR) : Modify substituents (e.g., electron-withdrawing groups at C-2) to enhance potency.

Q. What strategies resolve contradictions in reported bioactivity data for isoindolo-benzimidazole derivatives?

  • Methodological Answer :
  • Reproducibility Checks : Standardize assay conditions (cell line passage number, serum concentration).
  • Meta-Analysis : Compare datasets using statistical tools (e.g., ANOVA) to identify outliers .
  • In Silico Modeling : Use molecular docking to validate binding modes against target proteins (e.g., topoisomerase II).

Q. How can advanced spectroscopic methods (e.g., 2D NMR, X-ray crystallography) address challenges in structural elucidation?

  • Methodological Answer :
  • 2D NMR (COSY, NOESY) : Resolve overlapping signals in complex derivatives. For example, NOE correlations confirm spatial proximity of lactam protons to adjacent aromatic rings.
  • X-ray Crystallography : Determine absolute configuration and hydrogen-bonding networks. Ensure crystal quality via slow evaporation in mixed solvents (e.g., CHCl₃/MeOH) .

Q. What computational approaches are recommended to predict the physicochemical properties of novel derivatives?

  • Methodological Answer :
  • QSAR Models : Use software (e.g., Schrodinger’s QikProp) to predict logP, solubility, and bioavailability.
  • DFT Calculations : Optimize geometries at B3LYP/6-31G* level to correlate electronic properties (HOMO-LUMO gaps) with reactivity .

Data Contradiction Analysis

Q. How should researchers interpret conflicting cytotoxicity results across different cell lines?

  • Methodological Answer :
  • Cell Line Variability : Profile genetic differences (e.g., p53 status) using RNA sequencing.
  • Microenvironment Factors : Replicate assays under hypoxic vs. normoxic conditions.
  • Dose-Response Curves : Use Hill slope analysis to compare efficacy gradients .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
11H-Isoindolo[2,1-a]benzimidazol-11-one
Reactant of Route 2
11H-Isoindolo[2,1-a]benzimidazol-11-one

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.